molecular formula C17H17Cl2N3O2 B2485408 GYKI 52466 二盐酸盐 CAS No. 2319722-40-0

GYKI 52466 二盐酸盐

货号 B2485408
CAS 编号: 2319722-40-0
分子量: 366.24
InChI 键: NDRITPLSHUPVRR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of GYKI 52466 involves starting from safrole and incorporates a series of chemical transformations leading to the formation of 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine, the prototype of noncompetitive AMPA receptor antagonists. This process has been described as quite effective, highlighting the synthetic accessibility of GYKI 52466 and related compounds (Zappalà, Grasso, Micale, Polimeni, & De Micheli, 2002).

Molecular Structure Analysis

The molecular structure of GYKI 52466, as part of the 2,3-benzodiazepine class, plays a crucial role in its mechanism of action. This structure is distinctive from classical benzodiazepines, which primarily act on GABA receptors. Instead, GYKI 52466’s unique configuration allows it to specifically antagonize AMPA/kainate receptor responses without affecting NMDA or GABA receptor-mediated neurotransmission. This selective action is believed to result from an allosteric blocking mechanism, indicating a novel recognition site for benzodiazepines on non-NMDA receptors (Donevan & Rogawski, 1993).

Chemical Reactions and Properties

GYKI 52466 exhibits a noncompetitive antagonism towards AMPA/kainate receptors, a key feature distinguishing it from other glutamate receptor antagonists. It acts by a voltage-independent mechanism, indicative of its allosteric modulatory effects rather than direct receptor blockade. This unique interaction with the receptor suggests an intricate chemical behavior in neuronal environments, leading to the suppression of excitatory neurotransmission without influencing NMDA or GABAergic activities (Donevan & Rogawski, 1993).

Physical Properties Analysis

While specific details on the physical properties of GYKI 52466 such as solubility, melting point, and stability are not extensively covered in the available literature, its formulation as a dihydrochloride salt suggests good solubility in aqueous solutions, which is advantageous for biological studies and potential therapeutic applications.

Chemical Properties Analysis

The chemical behavior of GYKI 52466, particularly its interaction with AMPA and kainate receptors, underlines its potential as a therapeutic agent in conditions associated with excessive glutamatergic activity. Its ability to selectively inhibit excitatory amino acid-induced responses without altering other neurotransmitter systems highlights a significant chemical property that could minimize side effects and improve specificity in treating neurological disorders (Donevan & Rogawski, 1993).

科学研究应用

抗惊厥效应

GYKI 52466二盐酸盐显示出显著的抗惊厥特性。(Barna et al., 2000)的研究表明其延迟癫痫形成活动的发作,并减少癫痫放电的持续时间和幅度。这表明其作为癫痫治疗的潜力。

对AMPA受体的调节作用

(Arai, 2001)发现GYKI 52466可以调节AMPA受体介导的电流,表现出抑制和潜在的正调节作用。这种复杂的作用暗示了多个结合位点和与AMPA受体的微妙相互作用。

神经保护活性

研究表明GYKI 52466具有神经保护特性。(Lees & Leong, 2001)指出其能够保护免受非NMDA受体激动剂引起的神经元死亡的影响,显示了其在保护脑神经元免受损害方面的潜在作用。

与其他抗癫痫药物的相互作用

通过(Borowicz et al., 2001)研究了GYKI 52466与其他抗癫痫药物的相互作用,发现其与氯硝西泮和丙戊酸钠等药物联合使用时具有协同作用。这表明其在癫痫治疗的联合药物疗法中的实用性。

对可卡因摄取和寻求行为的影响

(Srivastava, Xi, & Gardner, 2012)研究了GYKI 52466对可卡因成瘾行为的影响。他们的研究结果表明,虽然GYKI 52466影响AMPA受体,但对可卡因成瘾行为的影响不显著。

在癫痫诱导的星形胶质细胞肿胀中的作用

(Weiczner, Krisztin-Péva, & Mihály, 2008)的研究发现,虽然GYKI 52466可以减少癫痫诱导的抑制性神经元的激活,但不能有效预防星形胶质细胞肿胀,表明其在急性惊厥期间某些神经病理变化中的作用有限。

药理预适应和神经保护

(Goulton, Patten, Kerr, & Kerr, 2010)这样的研究表明,低剂量的GYKI 52466可以触发神经保护机制,可能提供一种预防性方法来保护大脑免受严重损害。

对GluA2 AMPA受体的抑制机制

(Ritz et al., 2011)(Wang, Sheng, & Niu, 2011)的研究探讨了GYKI 52466对AMPA受体的复杂抑制机制,突出了其选择性作用和基于其结构开发新药物的潜力。

对海马神经元兴奋性的影响

(Marinelli, Gatta, & Sagratella, 2000)表明GYKI 52466影响海马神经元的兴奋性,并在实验性癫痫的体外模型中表现出抗癫痫作用。

预适应和功能恢复

(Nayak & Kerr, 2013)表明低剂量的GYKI-52466预适应可在缺氧缺血性脑损伤后提供长期神经保护和功能恢复,强调其在治疗应用中的潜力。

联合预适应用于脑缺血损伤

(Yang et al., 2017)发现缺氧和GYKI-52466的联合预适应有效预防脑缺血损伤,为神经保护提供了一种新颖方法。

行为和神经化学相互作用

(Bubser, Tzschentke, & Hauber, 2005)调查了GYKI 52466的行为和神经化学效应,展示了其与其他神经递质系统的复杂相互作用。

对缺失型癫痫中尖波放电的影响

(Jakus et al., 2004)研究了GYKI 52466对遗传性大鼠缺失型癫痫中尖波放电的影响,有助于我们了解其在不同类型癫痫活动中的作用。

作用机制

Target of Action

GYKI 52466 dihydrochloride is a 2,3-benzodiazepine that acts as an ionotropic glutamate receptor antagonist . It is a non-competitive AMPA receptor antagonist . The compound has IC50 values of 10-20, 450, and >>50 μM for AMPA-, kainate-, and NMDA-induced responses respectively .

Mode of Action

GYKI 52466 dihydrochloride interacts with its targets by blocking the AMPA receptors . This interaction results in the inhibition of inward currents activated by AMPA and kainate receptors .

Biochemical Pathways

The primary biochemical pathway affected by GYKI 52466 dihydrochloride is the glutamatergic pathway . By acting as an antagonist of AMPA receptors, it can prevent the excitotoxic action of high extracellular glutamate levels .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. It is also known to have good blood-brain barrier permeability , indicating that it can reach its primary targets in the central nervous system.

Result of Action

The primary result of GYKI 52466 dihydrochloride’s action is its anticonvulsant effects . By blocking AMPA receptors, it can reduce seizure severity . It also has neuroprotective properties and has been reported to have anti-proliferative effects in transformed cells .

Action Environment

The action of GYKI 52466 dihydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of extracellular glutamate

安全和危害

The safety data sheet advises avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

属性

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRITPLSHUPVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。